

Determining Luteolin 7-diglucuronide Solubility for Cell Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: *Luteolin 7-diglucuronide*
(Standard)

Cat. No.: B15618253

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the solubility of Luteolin 7-diglucuronide and its application in cell culture experiments. The information is intended to guide researchers in accurately preparing solutions and designing experiments to investigate the biological effects of this flavonoid glycoside.

Data Presentation: Solubility of Luteolin 7-diglucuronide and Related Compounds

The solubility of Luteolin 7-diglucuronide and its related structures is crucial for preparing accurate and effective concentrations for in vitro studies. The following table summarizes the available solubility data in common laboratory solvents.

Compound	Solvent	Solubility	Molar Mass (g/mol)
Luteolin 7-diglucuronide	DMSO	≥ 250 mg/mL (≥ 391.55 mM)[1][2]	638.50
Luteolin 7-O-diglucuronide	Water	Slightly soluble[1]	638.50
Luteolin 7-O-glucuronide	DMSO	125 mg/mL (270.35 mM)[3]	462.36[4][5]
Luteolin 7-O-glucuronide	Ethanol	10 mg/mL[6]	462.36[4][5]
Luteolin 7-O-glucuronide	Water	Insoluble[6]	462.36[4][5]
Luteolin	DMSO	0.31 ± 0.08 mg/mL[7]	286.24
Luteolin	Ethanol	0.25 ± 0.05 mg/mL[7]	286.24
Luteolin	Water	Very low solubility[7]	286.24

Note: The high solubility of Luteolin 7-diglucuronide in DMSO makes it an ideal solvent for preparing high-concentration stock solutions for cell culture applications. Subsequent dilutions in culture media should be carefully performed to avoid precipitation.

Experimental Protocols

Protocol 1: Preparation of a Luteolin 7-diglucuronide Stock Solution

This protocol describes the preparation of a 100 mM stock solution of Luteolin 7-diglucuronide in DMSO.

Materials:

- Luteolin 7-diglucuronide (powder)
- Dimethyl sulfoxide (DMSO), cell culture grade

- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required mass: Based on the desired concentration (100 mM) and volume, calculate the mass of Luteolin 7-diglucuronide needed. The molecular weight of Luteolin 7-diglucuronide is 638.50 g/mol .
 - For 1 mL of a 100 mM stock solution, you will need: $0.1 \text{ mol/L} * 0.001 \text{ L} * 638.50 \text{ g/mol} = 0.06385 \text{ g} = 63.85 \text{ mg}$.
- Weigh the compound: Carefully weigh the calculated amount of Luteolin 7-diglucuronide powder and transfer it to a sterile microcentrifuge tube.
- Add DMSO: Add the desired volume of cell culture grade DMSO to the microcentrifuge tube.
- Dissolve the compound: Vortex the tube until the Luteolin 7-diglucuronide is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Application of Luteolin 7-diglucuronide to Cell Culture

This protocol provides a general guideline for treating cultured cells with Luteolin 7-diglucuronide.

Materials:

- Cultured cells in appropriate multi-well plates
- Complete cell culture medium
- Luteolin 7-diglucuronide stock solution (e.g., 100 mM in DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

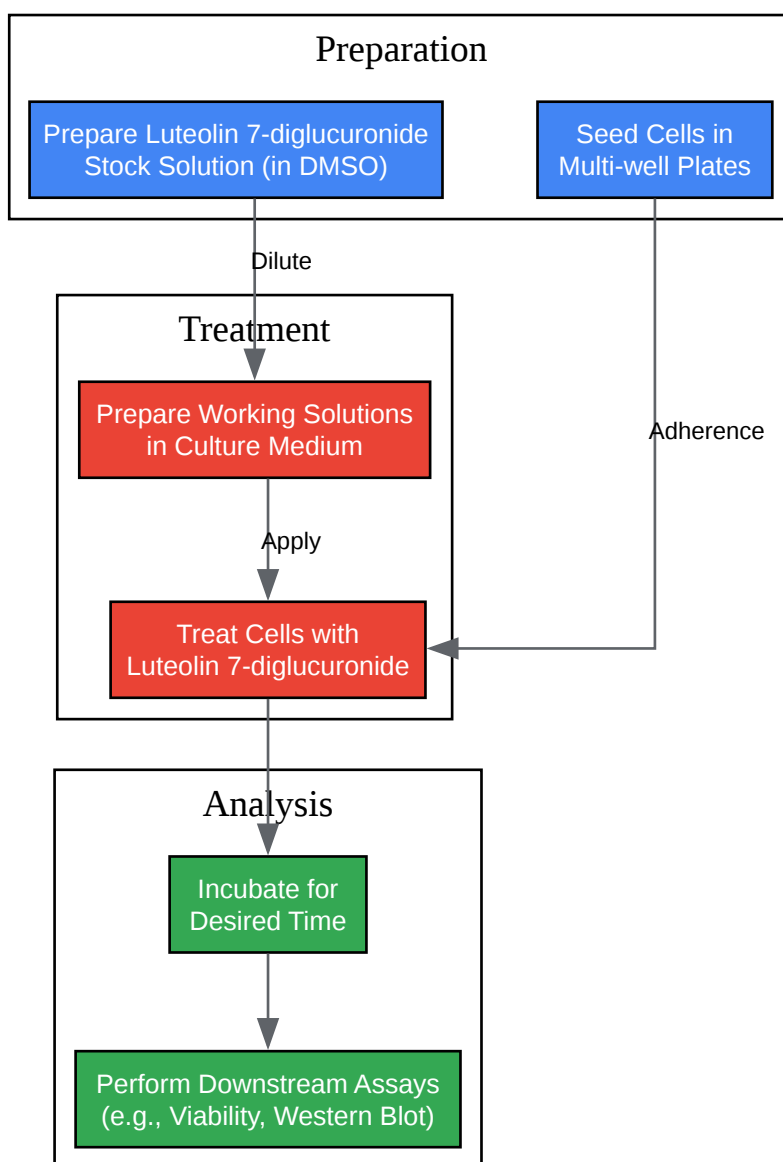
- Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific cell line and duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 24 hours).
- Preparation of Working Solutions:
 - Thaw an aliquot of the Luteolin 7-diglucuronide stock solution.
 - Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically $\leq 0.1\%$).
 - Example: To prepare a 50 μM working solution from a 100 mM stock, you can perform a 1:2000 dilution (e.g., add 1 μL of stock to 2 mL of medium). The final DMSO concentration would be 0.05%.
- Cell Treatment:
 - Carefully remove the existing culture medium from the wells.
 - Wash the cells once with sterile PBS (optional, depending on the cell line and experimental design).
 - Add the prepared working solutions containing different concentrations of Luteolin 7-diglucuronide to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest experimental concentration.

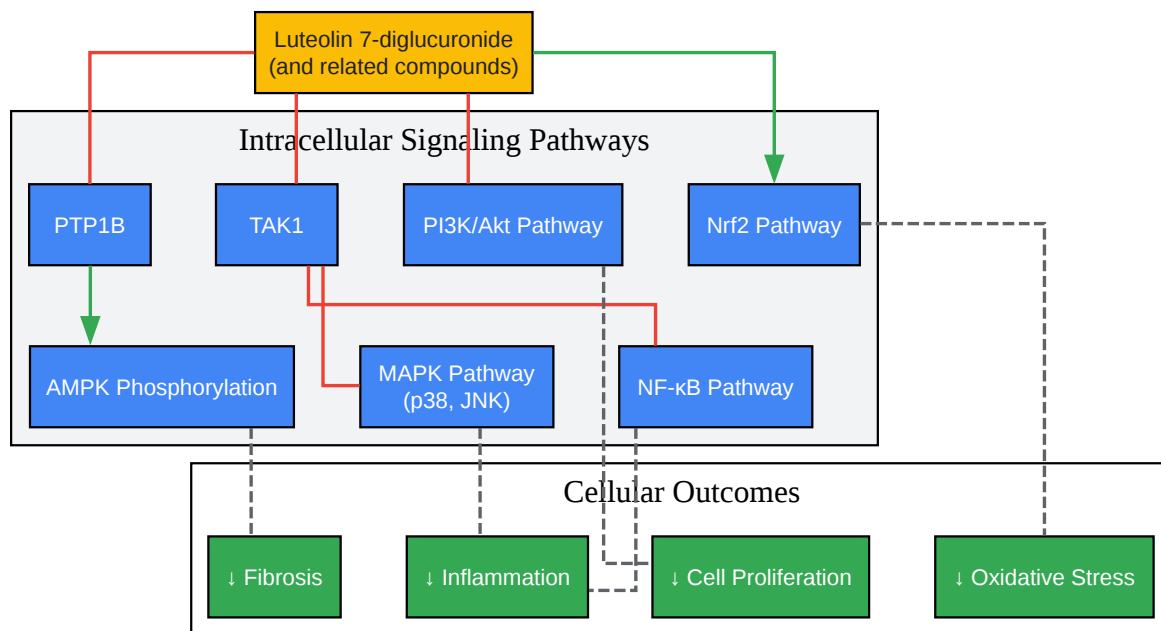
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays to assess the effects of Luteolin 7-diglucuronide on cell viability, proliferation, apoptosis, or specific signaling pathways.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of Luteolin 7-diglucuronide in cell culture.





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